molecular formula C13H18N2O8S2 B1247020 Epithienamycin F CAS No. 79057-45-7

Epithienamycin F

Cat. No. B1247020
CAS RN: 79057-45-7
M. Wt: 394.4 g/mol
InChI Key: HZYSJDYRQDXUAB-IONOHQLYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epithienamycin F is a member of carbapenems.

Scientific Research Applications

Antibacterial Activity

Epithienamycin F, part of the epithienamycin family, shows significant antibacterial activity. Derived from Streptomyces flavogriseus, these antibiotics are structurally related to N-acetylthienamycin and are active against a broad spectrum of bacterial species. The variation in fermentation conditions can enrich certain members of this family, tailoring their antibacterial potency (Stapley et al., 1981).

Structural Analysis and Isolation

The isolation and structural assignment of epithienamycin F and its family members have been achieved through chromatographic techniques. These beta-lactam antibiotics share a carbapenem ring system, with variations arising from chemical modifications and stereoisomerism. This structural understanding aids in the exploration of their antibacterial properties (Cassidy et al., 1981).

Synthesis Methods

Efficient synthesis methods for epithienamycin F and related carbapenems have been developed. These methods include catalytic asymmetric azetidinone-forming reactions, enabling the creation of various carbapenems with defined stereochemistry, vital for studying antibiotic biosynthesis (Bodner et al., 2009).

Chemical Modification

Chemical modification techniques have been explored to enhance the stability and antimicrobial spectrum of carbapenem compounds like epithienamycin F. These modifications include the displacement of the C-3 sulfur side chain, contributing to the development of clinically useful derivatives (Yamamoto et al., 1983).

Biosynthesis Studies

Research has also focused on the biosynthesis of epithienamycin F. Studies involving Streptomyces strains have provided insights into the biosynthetic precursors and pathways leading to the formation of epithienamycin F and its related compounds (Fukagawa et al., 1984).

properties

CAS RN

79057-45-7

Product Name

Epithienamycin F

Molecular Formula

C13H18N2O8S2

Molecular Weight

394.4 g/mol

IUPAC Name

(5R,6R)-3-(2-acetamidoethylsulfanyl)-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h6,8,10H,3-5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/t6-,8+,10-/m0/s1

InChI Key

HZYSJDYRQDXUAB-IONOHQLYSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)OS(=O)(=O)O

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)OS(=O)(=O)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epithienamycin F
Reactant of Route 2
Epithienamycin F
Reactant of Route 3
Epithienamycin F
Reactant of Route 4
Reactant of Route 4
Epithienamycin F
Reactant of Route 5
Epithienamycin F
Reactant of Route 6
Reactant of Route 6
Epithienamycin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.